(1S)-1-cycloheptylethan-1-ol
Overview
Description
(1S)-1-cycloheptylethan-1-ol is an organic compound characterized by a cycloheptyl group attached to an ethan-1-ol moiety. This compound is notable for its chiral center, which imparts specific stereochemical properties. It is used in various chemical and industrial applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-cycloheptylethan-1-ol typically involves the reduction of the corresponding ketone, (1S)-1-cycloheptylethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure high stereoselectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes use metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of the ketone precursor. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure hydrogen gas and elevated temperatures.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-cycloheptylethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, (1S)-1-cycloheptylethanone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can convert it into the corresponding alkane, cycloheptylethane, using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in THF.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in DCM.
Major Products
Oxidation: (1S)-1-cycloheptylethanone
Reduction: Cycloheptylethane
Substitution: Various alkyl halides depending on the substituting reagent used.
Scientific Research Applications
(1S)-1-cycloheptylethan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a model substrate in enzymatic studies to understand stereospecific reactions.
Medicine: It is investigated for its potential use in the synthesis of pharmaceuticals, particularly those requiring chiral intermediates.
Industry: The compound is used in the production of fragrances and flavors due to its unique odor profile.
Mechanism of Action
The mechanism of action of (1S)-1-cycloheptylethan-1-ol in chemical reactions involves its interaction with various reagents and catalysts. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions. The cycloheptyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in different reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylethanol: Similar in structure but with a six-membered ring instead of a seven-membered ring.
Cyclooctylethanol: Contains an eight-membered ring, leading to different steric and electronic properties.
Cyclopentylethanol: Features a five-membered ring, resulting in distinct reactivity patterns.
Uniqueness
(1S)-1-cycloheptylethan-1-ol is unique due to its seven-membered ring, which provides a balance between ring strain and flexibility. This structural feature makes it a valuable intermediate in the synthesis of various chiral compounds and enhances its utility in industrial applications.
Properties
IUPAC Name |
(1S)-1-cycloheptylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-8(10)9-6-4-2-3-5-7-9/h8-10H,2-7H2,1H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACFFEJPHIAXMP-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCCCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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